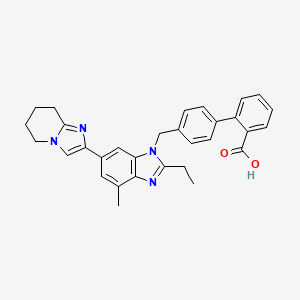
Pomisartan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ポミサルタンは、心不全や高血圧などの心臓血管疾患の治療に主に用いられます . ポミサルタンは、アンジオテンシンIIがアンジオテンシンIIタイプ1受容体に結合するのを阻害することで作用し、この相互作用によって引き起こされる血管収縮とアルドステロンの放出を阻止します .
2. 製法
合成経路と反応条件: ポミサルタンは、ベンゾイミダゾール誘導体の生成を含む一連の化学反応によって合成されます。合成経路は、通常、適切な芳香族アミンとカルボン酸またはその誘導体を、制御された条件下で縮合させることを含みます。 反応条件には、ジメチルスルホキシド(DMSO)などの溶媒の使用や、目的の生成物の生成を促進するための触媒の使用が含まれることがよくあります .
工業的生産方法: ポミサルタンの工業的生産には、高収率と高純度を確保するために最適化された反応条件を使用した大規模合成が伴います。 プロセスには、再結晶やクロマトグラフィーなどの複数の精製工程が含まれ、目的の仕様を満たす最終製品が得られます .
反応の種類:
酸化: ポミサルタンは酸化反応、特にベンゾイミダゾール環で酸化を起こし、酸化誘導体の生成につながります。
還元: 還元反応は、芳香族環に存在するニトロ基で起こり、それらをアミンに変換します。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
生成される主な生成物: これらの反応から生成される主な生成物には、様々な置換ベンゾイミダゾール誘導体とその酸化または還元された形態が含まれます .
4. 科学研究への応用
ポミサルタンは、幅広い科学研究への応用があります:
化学: ベンゾイミダゾール誘導体の合成と反応性を研究するためのモデル化合物として使用されます。
生物学: アンジオテンシンII受容体を含む細胞シグナル伝達経路に対する影響について調査されています。
医学: 高血圧や心不全を含む心臓血管疾患の治療における潜在的な治療効果について研究されています。
準備方法
Synthetic Routes and Reaction Conditions: Pomisartan is synthesized through a series of chemical reactions involving the formation of benzimidazole derivatives. The synthetic route typically involves the condensation of appropriate aromatic amines with carboxylic acids or their derivatives under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps such as recrystallization and chromatography to obtain the final product with the desired specifications .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the nitro groups present in the aromatic rings, converting them to amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents like chlorine or bromine under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives and their oxidized or reduced forms .
科学的研究の応用
Pomisartan has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the synthesis and reactivity of benzimidazole derivatives.
Biology: Investigated for its effects on cellular signaling pathways involving angiotensin II receptors.
Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases, including hypertension and heart failure.
Industry: Utilized in the development of new pharmaceuticals targeting the renin-angiotensin system.
作用機序
ポミサルタンは、アンジオテンシンIIタイプ1受容体に選択的に結合することで効果を発揮し、アンジオテンシンIIの作用を阻止します。この阻害は、血管収縮とアルドステロンの放出を防ぎ、血圧の低下につながります。 関与する分子標的には、アンジオテンシンIIタイプ1受容体と、血管緊張と体液バランスを調節する下流のシグナル伝達経路が含まれます .
類似化合物:
テルミサルタン: 同様の治療用途を持つ別のアンジオテンシンII受容体拮抗薬。
ロサルタン: 高血圧治療に広く使用されているアンジオテンシンII受容体遮断薬。
ポミサルタンの独自性: ポミサルタンは、アンジオテンシンIIタイプ1受容体に対する特異的な結合親和性と選択性によって独自性を持っています。 心臓血管疾患における潜在的な治療効果について、前臨床試験で有望な結果を示しています .
類似化合物との比較
Telmisartan: Another angiotensin II receptor antagonist with similar therapeutic uses.
Losartan: A widely used angiotensin II receptor blocker for treating hypertension.
Olmesartan: Known for its high affinity for the angiotensin II type 1 receptor and its use in managing hypertension.
Uniqueness of Pomisartan: this compound is unique due to its specific binding affinity and selectivity for the angiotensin II type 1 receptor. It has shown promising results in preclinical studies for its potential therapeutic effects in cardiovascular diseases .
特性
CAS番号 |
144702-17-0 |
|---|---|
分子式 |
C31H30N4O2 |
分子量 |
490.6 g/mol |
IUPAC名 |
2-[4-[[2-ethyl-4-methyl-6-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)benzimidazol-1-yl]methyl]phenyl]benzoic acid |
InChI |
InChI=1S/C31H30N4O2/c1-3-28-33-30-20(2)16-23(26-19-34-15-7-6-10-29(34)32-26)17-27(30)35(28)18-21-11-13-22(14-12-21)24-8-4-5-9-25(24)31(36)37/h4-5,8-9,11-14,16-17,19H,3,6-7,10,15,18H2,1-2H3,(H,36,37) |
InChIキー |
SOYCBUUKISWFER-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=CN6CCCCC6=N5 |
正規SMILES |
CCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=CN6CCCCC6=N5 |
外観 |
Solid powder |
Key on ui other cas no. |
144702-17-0 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Pomisartan; BIBR-363; BIBR 363; BIBR363. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















